molecular formula C15H15F2N3O B7634553 N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide

N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide

Cat. No. B7634553
M. Wt: 291.30 g/mol
InChI Key: UQRPXRMMRQSADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a synthetic compound that is used in scientific research to study the role of adenosine receptors in various physiological processes.

Mechanism of Action

N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor's active site and blocks the binding of adenosine. This prevents the receptor from activating downstream signaling pathways, leading to a decrease in the physiological effects of adenosine.
Biochemical and Physiological Effects:
The adenosine A1 receptor is involved in a variety of physiological processes, including neurotransmitter release, cardiovascular function, and immune function. N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide has been used in scientific research to study the role of the A1 receptor in these processes. For example, studies have shown that blocking the A1 receptor with N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide can increase the release of dopamine in the brain, suggesting a role for the receptor in regulating dopamine signaling. Additionally, N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide has been shown to decrease heart rate and blood pressure, indicating a role for the A1 receptor in cardiovascular function.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide in scientific research is its selectivity for the A1 receptor. This allows researchers to study the specific role of the receptor without affecting other adenosine receptors. Additionally, N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide is a synthetic compound, meaning that it can be easily synthesized and purified for use in experiments.
One limitation of using N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide is that it is a relatively new compound, meaning that its effects on various physiological processes are not yet fully understood. Additionally, N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide has a relatively short half-life, meaning that it may need to be administered frequently during experiments.

Future Directions

There are many potential future directions for research involving N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide. One area of interest is the role of the A1 receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that adenosine signaling is dysregulated in these diseases, and targeting the A1 receptor with compounds like N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide may have therapeutic potential. Additionally, further research is needed to fully understand the effects of N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide on cardiovascular function and immune function.

Synthesis Methods

The synthesis of N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide involves the reaction of 2,6-difluorobenzylamine with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of cyclopropylamine. The reaction is carried out in a solvent such as methanol or ethanol, and the resulting product is purified by recrystallization. The yield of the synthesis is typically around 50%.

Scientific Research Applications

N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide is used as a tool in scientific research to study the role of adenosine A1 receptors in various physiological processes. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine. They play a role in regulating neurotransmitter release, cardiovascular function, and immune function. N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide is a selective antagonist of the A1 receptor, meaning that it blocks the receptor's activity without affecting other adenosine receptors. This allows researchers to study the specific role of the A1 receptor in various processes.

properties

IUPAC Name

N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O/c1-19-8-10(7-18-19)15(21)20(11-5-6-11)9-12-13(16)3-2-4-14(12)17/h2-4,7-8,11H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRPXRMMRQSADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N(CC2=C(C=CC=C2F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide

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